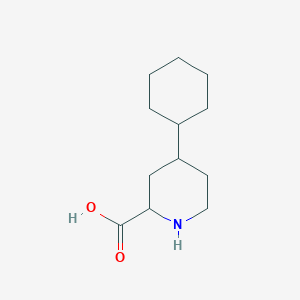

4-Cyclohexyl-2-piperidinecarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyclohexyl-2-piperidinecarboxylic Acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-piperidinecarboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of cyclohexyl-substituted piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often involve high pressure and temperature to ensure complete hydrogenation and cyclization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyclohexyl-2-piperidinecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Cyclohexyl-2-piperidinecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of:

- Analgesics : Compounds derived from this acid exhibit analgesic properties comparable to morphine, with a favorable dose-toxicity ratio, making them suitable for pain management therapies .

- Anti-inflammatory Drugs : Its derivatives are being explored for their efficacy in treating inflammatory conditions, demonstrating significant therapeutic potential .

Peptide Synthesis

This compound is frequently utilized in solid-phase peptide synthesis. It aids researchers in creating complex peptides with improved stability and bioactivity, which are essential for developing therapeutic proteins and vaccines .

Chiral Auxiliary in Asymmetric Synthesis

This compound acts as a chiral auxiliary, facilitating the production of enantiomerically pure compounds. This property is crucial for synthesizing drugs that require specific stereochemistry for optimal efficacy .

Neuroscience Research

Research indicates that derivatives of this compound are being studied for potential applications in treating neurological disorders such as depression and anxiety. The ability of these compounds to interact with neurotransmitter systems highlights their significance in drug design .

Material Science

The compound is also explored in the development of new materials, particularly polymers that exhibit specific mechanical properties. Its application in material science opens avenues for industrial uses where tailored material characteristics are required .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyclohexylpiperidine-4-carboxylic acid | Similar piperidine and carboxylic structure | Different substitution patterns affect activity |

| 4-Cyclohexylpyrrolidine-2-carboxylic acid | Pyrrolidine instead of piperidine | Potentially different biological properties |

| 4-(Phosphonoalkyl)-2-piperidinecarboxylic acid | Phosphonate group addition | Enhanced activity at specific receptors |

Case Study 1: Analgesic Efficacy

A study demonstrated that derivatives of this compound exhibited stronger analgesic effects than traditional opioids when tested on animal models. The compounds showed a significant reduction in pain response without the severe side effects commonly associated with opioid use .

Case Study 2: Anti-inflammatory Activity

Research published in pharmacological journals highlighted the anti-inflammatory properties of this compound's derivatives. In vitro studies indicated that these compounds inhibited key inflammatory pathways, suggesting their potential as therapeutic agents for chronic inflammatory diseases .

Case Study 3: Neuropharmacology

In neuropharmacological studies, certain derivatives were found to modulate neurotransmitter systems effectively, leading to improved outcomes in models of depression and anxiety. These findings support further exploration into their use as novel antidepressants .

Mecanismo De Acción

The mechanism of action of 4-Cyclohexyl-2-piperidinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 1-Cyclohexyl-4-piperidinecarboxylic Acid

- 1-Cyclopentyl-4-piperidinecarboxylic Acid

- 4-Hydroxy-1-methyl-4-piperidinecarboxylic Acid

Comparison: 4-Cyclohexyl-2-piperidinecarboxylic Acid is unique due to its specific cyclohexyl substitution at the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Actividad Biológica

4-Cyclohexyl-2-piperidinecarboxylic acid, a compound characterized by its unique piperidine structure, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, neurological implications, and receptor interactions, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO2. The compound features a cyclohexyl group at the 4-position of the piperidine ring and a carboxylic acid functional group at the 2-position. This structural configuration is significant for its biological interactions and pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study investigated the effect of piperidone derivatives on acute lymphoblastic lymphoma and colon cancer cell lines. The results demonstrated that these compounds induced reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and activation of caspases, leading to apoptosis through the intrinsic pathway. Notably, this compound exhibited similar mechanisms of action.

Table 1: Summary of Anticancer Effects

| Compound | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | Colon Cancer | ROS accumulation, apoptosis | TBD |

| Piperidone Derivative 2608 | Acute Lymphoblastic Lymphoma | Mitochondrial depolarization | Low µM |

| Piperidone Derivative 2610 | Colon Cancer | Caspase activation | Low µM |

Neurological Implications

The interaction of piperidine derivatives with neurological pathways has also been a focus of research. Preliminary studies suggest that these compounds may affect neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Binding Affinity Studies

Research into the binding affinity of this compound with various receptors indicates potential interactions with neurotransmitter receptors involved in mood regulation and cognitive functions. These findings warrant further investigation into its use as a therapeutic agent in treating conditions such as depression and anxiety.

Receptor Interactions

The compound's ability to bind to specific biological targets is crucial for its pharmacological applications. Interaction studies have shown that it may influence the activity of enzymes and receptors involved in metabolic pathways.

Table 2: Receptor Interaction Summary

| Receptor/Enzyme | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptor | TBD | Modulation of mood |

| Dopamine Receptor | TBD | Potential cognitive enhancement |

| Enzyme X (Hypothetical) | TBD | Inhibition of metabolic pathways |

Propiedades

IUPAC Name |

4-cyclohexylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h9-11,13H,1-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHIKSLSMMWSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.